4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a synthetic compound belonging to the pyrazoline family. Pyrazolines are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the reaction of 2,5-dimethoxyphenylhydrazine with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone under acidic or basic conditions to yield the desired pyrazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neurotoxic effects and its impact on acetylcholinesterase activity.
Mechanism of Action
The mechanism of action of 4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase activity, leading to the accumulation of acetylcholine in the nervous system. This can result in altered nerve transmission and potential neurotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Similar structure but with a bromophenyl group and a benzenesulfonamide moiety.
Bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide]: Contains a hydrazonomethylene group and is known for its antimalarial activity.
Uniqueness
4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H24N2O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[3-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-14-4-6-15(7-5-14)18-13-19(24(23-18)21(25)10-11-22(26)27)17-12-16(28-2)8-9-20(17)29-3/h4-9,12,19H,10-11,13H2,1-3H3,(H,26,27) |
InChI Key |
XXYLWDGZILYUBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)C(=O)CCC(=O)O |
Origin of Product |
United States |
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